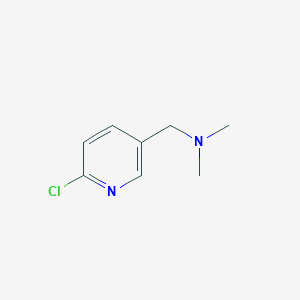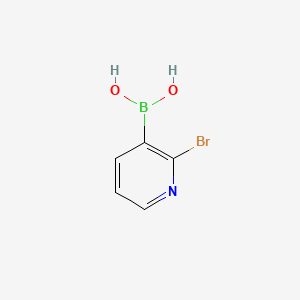
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester is a synthetic compound with the molecular formula C18H30N2O5 and a molecular weight of 354.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Backbone: The initial step involves the formation of the backbone structure through a series of condensation reactions. This may involve the use of reagents such as ethylene glycol and amines under controlled temperature and pH conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups, such as the amino and ester groups. This can be achieved through reactions like esterification and amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control reaction conditions precisely. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or a drug delivery agent.
Medicine: Explored for its therapeutic properties, including potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, methyl ester
- 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, ethyl ester
Uniqueness
Compared to similar compounds, 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
benzyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c19-8-4-10-22-12-14-24-15-13-23-11-5-9-20-18(21)25-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECJHYCDLBHBKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOCCOCCOCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478580 |
Source


|
| Record name | 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220156-99-0 |
Source


|
| Record name | 6,9,12-Trioxa-2-azapentadecanoic acid, 15-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)




